molecular formula C13H18ClN3O B11748300 2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride

2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride

Cat. No.: B11748300
M. Wt: 267.75 g/mol
InChI Key: DDZDYNWMTBJGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with isopropylhydrazine to form the pyrazolo[1,5-a]pyridine core. This intermediate is then reacted with an appropriate amine to introduce the amino group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and pain management.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one is unique due to its specific pyrazolo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-8(2)12-11(13(17)9(3)14)10-6-4-5-7-16(10)15-12;/h4-9H,14H2,1-3H3;1H

InChI Key

DDZDYNWMTBJGLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.